2-(2,4-Dichloro-5-fluorophenyl)morpholine
Overview
Description
“2-(2,4-Dichloro-5-fluorophenyl)morpholine” is a chemical compound with the molecular formula C10H10Cl2FNO . Its molecular weight is 250.1 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H10Cl2FNO/c11-7-4-8(12)9(13)3-6(7)10-5-14-1-2-15-10/h3-4,10,14H,1-2,5H2 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Characterization
2-(2,4-Dichloro-5-fluorophenyl)morpholine and its derivatives are synthesized through various chemical reactions, highlighting their potential in the development of new compounds with specific structural and biological properties. For instance, synthesis techniques often involve reactions such as amination, cyclization, and acidification, leading to high yields and confirming structures through spectroscopic methods like NMR and IR (Tan Bin, 2010; Tao Yuan, 2012).
Biological Activity
The biological activity of compounds related to this compound has been a subject of interest. These compounds have been studied for their antibacterial, antioxidant, and antifungal properties. For example, a compound synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride was found to exhibit remarkable anti-tuberculosis activity and superior antimicrobial activity, with minimum inhibitory concentrations (MIC) values lower than standard drugs (Mamatha S.V et al., 2019).
Molecular Docking Studies
Molecular docking studies have been performed on these compounds to understand their interaction with biological targets. For instance, compounds have shown promising activity against bacterial strains and fungi, supported by molecular docking studies that reveal their potential binding affinities and orientations at active enzyme sites (D. B. Janakiramudu et al., 2017).
Crystal Structure Analysis
Crystal structure analysis of derivatives provides insights into their molecular configurations and intermolecular interactions. Studies on compounds like 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride have detailed their crystallization, shedding light on the structural basis for their properties and potential applications (B. Chai et al., 2011).
Fluorescent Probes and Sensors
Compounds containing the morpholine moiety have been developed as fluorescent probes and sensors for metal ions and other analytes, demonstrating their utility in biochemical and medical research. For example, a morpholine-type naphthalimide chemsensor has been designed for the selective and sensitive detection of trivalent metal ions (Fe3+, Al3+, Cr3+) in living cells, showcasing the versatility of morpholine derivatives in biological imaging applications (F. Ye et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
2-(2,4-dichloro-5-fluorophenyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2FNO/c11-7-4-8(12)9(13)3-6(7)10-5-14-1-2-15-10/h3-4,10,14H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLADAOLOZKSSFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC(=C(C=C2Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179023-60-9 | |
Record name | 2-(2,4-dichloro-5-fluorophenyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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